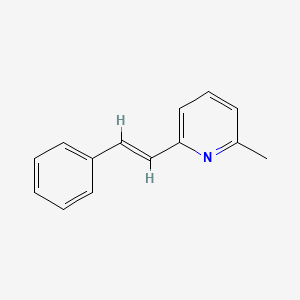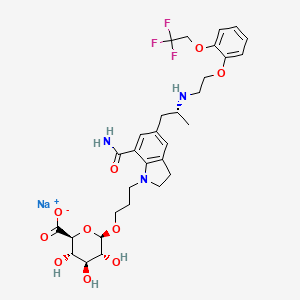
龙胆木醇A
描述
6,8-Diprenylnaringenin is a flavonoid compound primarily isolated from the Lonchocarpus and Erythrina species. It is known for its diverse biological activities, including anticancer, insecticidal, and antibacterial properties . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
科学研究应用
6,8-Diprenylnaringenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Industry: 6,8-Diprenylnaringenin is explored for its potential use in developing new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Lonchocarpol A, also known as Senegalensin, primarily targets the Breast Cancer Resistance Protein (BCRP/ABCG2) . This protein is an efflux transporter that plays a crucial role in the transport of various molecules across extra- and intracellular membranes .
Mode of Action
Lonchocarpol A interacts with its target, the BCRP/ABCG2 protein, by inhibiting its function . It has been shown to inhibit ABCG2-mediated efflux of certain compounds, such as Mitoxantrone and Methotrexate . This interaction can lead to changes in the cellular concentrations of these substances, potentially affecting their therapeutic efficacy .
Biochemical Pathways
By inhibiting the bcrp/abcg2 protein, it can impact the efflux of various substrates of this transporter . This could potentially affect multiple biochemical pathways, particularly those involving the transport and distribution of drugs and other xenobiotics.
Pharmacokinetics
Its ability to inhibit the bcrp/abcg2 protein suggests it may influence the bioavailability of other drugs that are substrates of this transporter .
Result of Action
The inhibition of the BCRP/ABCG2 protein by Lonchocarpol A can result in increased intracellular concentrations of certain drugs, potentially enhancing their therapeutic effects . .
生化分析
Biochemical Properties
Lonchocarpol A is known to interact with the breast cancer resistance protein (BCRP/ABCG2), acting as an inhibitor . This interaction suggests that Lonchocarpol A may play a role in modulating the activity of this protein, which is involved in drug resistance in cancer cells .
Cellular Effects
In HEK293 cells, Lonchocarpol A has been shown to inhibit the ABCG2-mediated efflux of Mitoxantrone and 3H-Methotrexate . This suggests that Lonchocarpol A may influence cell function by modulating the activity of ABCG2, a protein involved in drug transport and resistance .
Molecular Mechanism
The molecular mechanism of Lonchocarpol A involves its binding to the ABCG2 protein, inhibiting its function . This inhibition disrupts the normal efflux of certain drugs, potentially altering their effectiveness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diprenylnaringenin involves several steps, starting from the corresponding methoxymethoxy-protected C-prenylated acetophenone derivatives. The key steps include:
Condensation Reaction: The starting material undergoes condensation with benzaldehyde derivatives in the presence of potassium hydroxide in ethanol to form 2’-hydroxychalcones.
Ring Closure: The 2’-hydroxychalcones then undergo ring closure under mild alkaline conditions (sodium acetate/ethanol/water) to yield flavanone derivatives.
Industrial Production Methods: While specific industrial production methods for 6,8-Diprenylnaringenin are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 6,8-Diprenylnaringenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 6,8-Diprenylnaringenin to its corresponding dihydro derivatives.
Substitution: The phenolic hydroxyl groups in 6,8-Diprenylnaringenin can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Alkylated and acylated derivatives.
相似化合物的比较
6,8-Diprenylnaringenin is compared with other prenylated flavonoids such as:
Diplacol: Similar in structure but differs in its specific biological activities.
Broussonol E: Another prenylated flavonoid with distinct biological properties.
Uniqueness: 6,8-Diprenylnaringenin stands out due to its potent inhibitory activity against the breast cancer resistance protein and its broad spectrum of biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-11-18-23(28)19(12-6-15(3)4)25-22(24(18)29)20(27)13-21(30-25)16-7-9-17(26)10-8-16/h5-10,21,26,28-29H,11-13H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLDGTUMBOHKT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218408 | |
| Record name | Senegalensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-11-3 | |
| Record name | 6,8-Diprenylnaringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senegalensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senegalensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


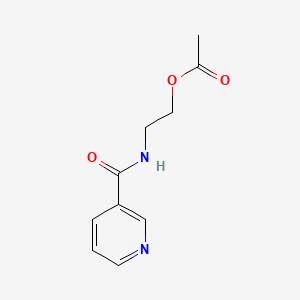
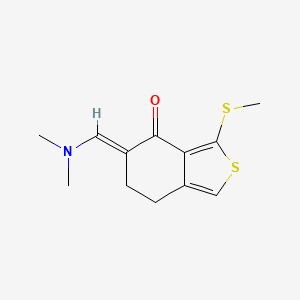

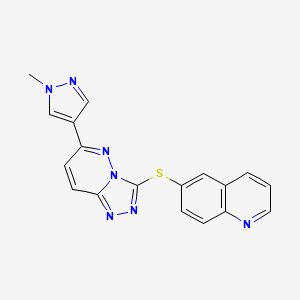

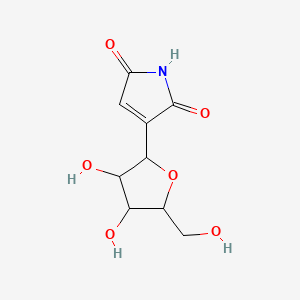
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)



